N-piperidine Ibrutinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperidine Ibrutinib hydrochloride is a reversible derivative of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). This compound is known for its effectiveness in inhibiting both wild-type BTK and the C481S mutant BTK, with IC50 values of 51.0 nM and 30.7 nM, respectively . This compound is primarily used in scientific research for the synthesis of PROTAC molecules, which are designed to degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidine Ibrutinib hydrochloride involves several steps. One common method includes the reaction of (S)-1-boc-3-hydroxy piperidine with methane sulfonyl chloride to form (S)-1-boc-3-methylsulfonyloxy piperidine. This intermediate is then treated with various reagents to introduce the piperidine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis routes that avoid expensive purification steps. For example, a Suzuki reaction on 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used to introduce the phenoxyphenyl group, followed by a Mitsunobu reaction to introduce the piperidine ring . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-piperidine Ibrutinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a common choice.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-piperidine Ibrutinib hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a BTK inhibitor in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins . This makes it valuable for studying protein function and for developing new therapeutic strategies for diseases like cancer and autoimmune disorders .
Mechanism of Action
N-piperidine Ibrutinib hydrochloride exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition . This inhibition disrupts the signaling pathways involved in B-cell development and function, making it effective in treating B-cell malignancies .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The parent compound, also a BTK inhibitor, but with different pharmacokinetic properties.
Acalabrutinib: Another BTK inhibitor with a different binding profile and fewer off-target effects.
Zanubrutinib: A newer BTK inhibitor designed to have improved selectivity and potency.
Uniqueness
N-piperidine Ibrutinib hydrochloride is unique due to its reversible binding to BTK and its use in the synthesis of PROTAC molecules . This makes it a valuable tool for research applications that require precise control over protein degradation.
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBFZIXZKIUECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.